N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine
CAS No.:
Cat. No.: VC13720639
Molecular Formula: C16H20F4N2
Molecular Weight: 316.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20F4N2 |
|---|---|
| Molecular Weight | 316.34 g/mol |
| IUPAC Name | N-cyclopropyl-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C16H20F4N2/c17-12-2-1-11(15(9-12)16(18,19)20)10-22(13-3-4-13)14-5-7-21-8-6-14/h1-2,9,13-14,21H,3-8,10H2 |
| Standard InChI Key | IJQWFDJYLKHHQX-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=C(C=C(C=C2)F)C(F)(F)F)C3CCNCC3 |
| Canonical SMILES | C1CC1N(CC2=C(C=C(C=C2)F)C(F)(F)F)C3CCNCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines a piperidin-4-amine core with two distinct substituents: a cyclopropyl group and a 4-fluoro-2-(trifluoromethyl)benzyl group. The trifluoromethyl (-CF₃) and fluorine atoms introduce strong electron-withdrawing effects, influencing the molecule’s polarity, metabolic stability, and binding interactions with biological targets . Key physicochemical properties inferred from analogs include:
The cyclopropyl group enhances conformational rigidity, potentially improving target selectivity, while the benzyl moiety’s fluorination likely reduces oxidative metabolism in vivo .
Synthetic Routes and Optimization
Core Piperidin-4-Amine Synthesis
The piperidin-4-amine scaffold is typically synthesized via reductive amination of ketopiperidines or nucleophilic substitution of 4-chloropiperidine intermediates . For example, 2,4-dichloropyrimidine derivatives have been used as starting materials in analogous syntheses, with subsequent Suzuki couplings or Buchwald-Hartwig aminations introducing aryl/heteroaryl groups .
Purification and Characterization
Final compounds are purified via silica gel chromatography (hexanes/EtOAc gradients) and characterized by LC-MS and ¹H NMR . A representative ¹H NMR spectrum for an analog includes:
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δ 8.67–8.79 (m, 1H, aromatic),
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δ 3.81–3.94 (m, 2H, piperidine CH₂),
| Target | Predicted Activity | Structural Basis |
|---|---|---|
| Monoamine Oxidase (MAO) | Inhibition (Ki ~50 nM) | Fluorobenzyl mimics MAO substrates |
| σ-1 Receptor | Agonism (EC₅₀ ~1 µM) | Rigid piperidine-cyclopropyl conformation |
Applications in Drug Discovery
This compound’s structure aligns with candidates investigated for:
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